molecular formula C10H9FO B11916326 4-fluoro-3,4-dihydronaphthalen-1(2H)-one

4-fluoro-3,4-dihydronaphthalen-1(2H)-one

Katalognummer: B11916326
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: MKAZGXXNMQXNRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of a fluorine atom at the 4-position adds unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods:

    Fluorination of 3,4-dihydronaphthalen-1(2H)-one:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the naphthalenone ring system with subsequent fluorination.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: May serve as a lead compound for the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, resulting in different chemical properties.

    4-chloro-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.

    4-bromo-3,4-dihydronaphthalen-1(2H)-one: Contains a bromine atom, leading to different reactivity.

Uniqueness

The presence of the fluorine atom in 4-fluoro-3,4-dihydronaphthalen-1(2H)-one imparts unique properties such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C10H9FO

Molekulargewicht

164.18 g/mol

IUPAC-Name

4-fluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2

InChI-Schlüssel

MKAZGXXNMQXNRR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=CC=CC=C2C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.